7-Amino-5-phenyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile
Description
Properties
IUPAC Name |
7-amino-5-phenyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6/c15-6-10-8-18-20-13(17)11(7-16)12(19-14(10)20)9-4-2-1-3-5-9/h1-5,8,12,19H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWZOECERNMKIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(N3C(=C(C=N3)C#N)N2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Amino-3-substituted Pyrazoles with 1,3-Dielectrophiles
The most prevalent strategy involves the reaction of 5-amino-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile with α,β-unsaturated carbonyl derivatives, such as cinnamonitriles or enaminones. For example, Sherif et al. demonstrated that heating equimolar amounts of 5-amino-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile and benzylidenemalononitrile in glacial acetic acid under reflux for 6–8 hours yields the target compound in 48–60% yield. The reaction proceeds via an aza-Michael addition, followed by cyclodehydration, forming the dihydropyrimidine ring (Scheme 1).
Scheme 1:
$$ \text{5-Amino-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile} + \text{Benzylidenemalononitrile} \xrightarrow{\text{AcOH, Δ}} \text{this compound} $$
Critical parameters include:
One-Pot Tandem Reactions Using Enaminones
Alqadhi et al. reported an alternative approach using 3-(dimethylamino)-1-phenylprop-2-en-1-one (enaminone) as the 1,3-dielectrophile. Heating the enaminone with 5-amino-3-cyano-1H-pyrazole in ethanol containing catalytic piperidine at 80°C for 12 hours afforded the dihydro derivative in 65% yield. This method circumvents the need for harsh acidic conditions, making it suitable for acid-sensitive substrates.
Key advantages:
- Regioselectivity : The enaminone’s electron-deficient β-carbon preferentially reacts with the pyrazole’s exocyclic amine, minimizing byproducts.
- Functional group tolerance : Ethanol as a solvent permits the inclusion of nitro or methoxy groups on the phenyl ring without decomposition.
Mechanistic Insights into Ring Formation
Aza-Michael Addition as the Rate-Determining Step
FT-IR and $$ ^1 \text{H NMR} $$ studies confirm that the reaction initiates with nucleophilic attack by the pyrazole’s exocyclic amine on the α,β-unsaturated system’s β-carbon, forming a zwitterionic intermediate. This step is highly sensitive to steric effects; bulky substituents on the phenyl group (e.g., ortho-methyl) reduce yields to ≤30% due to hindered approach trajectories.
Cyclization and Aromatization Pathways
Following the aza-Michael adduct formation, intramolecular cyclization occurs via nucleophilic attack of the pyrazole’s endocyclic nitrogen on the adjacent nitrile carbon. Computational studies suggest that the dihydro intermediate’s stability arises from conjugation between the pyrimidine ring’s π-system and the cyano groups. Subsequent aromatization to the fully unsaturated pyrimidine is prevented by maintaining reaction temperatures below 120°C and avoiding strong oxidizing agents.
Optimization Strategies for Enhanced Yield and Purity
Solvent and Catalyst Screening
Comparative studies reveal that acetic acid outperforms polar aprotic solvents (e.g., DMF) by stabilizing protonated intermediates (Table 1). Adding anhydrous sodium acetate (10 mol%) increases yields by 15–20% via neutralization of HCl generated during cyclodehydration.
Table 1: Solvent Effects on Reaction Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Acetic acid | 110 | 60 |
| Ethanol | 80 | 65 |
| DMF | 120 | 35 |
Post-Synthetic Modifications
The 7-amino group permits further functionalization. Rusinov et al. acylated the amine using acetyl chloride in pyridine, achieving >85% conversion to the corresponding acetamide derivative while preserving the dihydro core. This versatility underscores the compound’s utility as a building block for drug discovery.
Analytical Characterization and Validation
Spectroscopic Fingerprints
X-ray Crystallography
Single-crystal X-ray analysis (CCDC 2052345) verifies the boat conformation of the dihydropyrimidine ring and coplanarity of the cyano groups, which enhance π-stacking interactions in the solid state.
Chemical Reactions Analysis
Types of Reactions
7-Amino-5-phenyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxo derivatives, dihydro derivatives, and various substituted pyrazolopyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Amino-5-phenyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases and phosphodiesterases, which play crucial roles in cell signaling and regulation . By modulating these pathways, the compound can exert its therapeutic effects, including anti-proliferative and anti-inflammatory activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core
Table 1: Structural and Physical Property Comparisons
Key Differences and Trends
Substituent Effects on Physicochemical Properties
- Electron-Donating Groups : Derivatives like 4d (4-methoxyphenyl) exhibit enhanced solubility due to the polar OCH$ _3 $ group, evidenced by a 93% yield and similar melting point (310–312°C) to the target compound .
- Electron-Withdrawing Groups: 4b (4-nitrophenyl) shows a higher melting point (>360°C) and lower solubility, attributed to the NO$ _2 $ group’s strong electron-withdrawing effect .
- Dihydro vs.
Biological Activity
7-Amino-5-phenyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer activity, enzyme inhibition, and potential applications in drug development.
Structural Characteristics
The compound features a pyrazolo[1,5-a]pyrimidine core structure, which is known for its pharmacological significance. The presence of amino and dicarbonitrile functional groups enhances its reactivity and biological potential.
Anticancer Activity
Recent studies have demonstrated the compound's significant anticancer properties. In a study evaluating a series of pyrazolo[1,5-a]pyrimidine derivatives, it was found that certain derivatives exhibited broad-spectrum anticancer activity with a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines. Notably, compounds 6s and 6t , which are structurally related to 7-amino derivatives, showed IC50 values of 11.70 µM and 19.92 µM against renal carcinoma cell line RFX 393, indicating potent cytotoxic effects .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | GI (%) |
|---|---|---|---|
| 6s | RFX 393 | 11.70 | - |
| 6t | RFX 393 | 19.92 | - |
| - | Broad Spectrum | - | 43.9 |
Enzyme Inhibition
The compound has shown dual inhibition potential towards cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). Molecular docking studies revealed that these compounds bind effectively to the active sites of these enzymes, suggesting their potential as therapeutic agents in cancer treatment. The binding affinities were comparable to established inhibitors like milciclib and repotrectinib .
The mechanism by which these compounds exert their anticancer effects includes:
- Cell Cycle Arrest : Treatment with pyrazolo[1,5-a]pyrimidine derivatives led to significant arrest in the G0–G1 phase of the cell cycle.
- Induction of Apoptosis : The compounds triggered apoptotic pathways in cancer cells, further contributing to their cytotoxic effects .
Additional Biological Activities
Beyond anticancer properties, derivatives of this compound have been investigated for other biological activities:
- Anti-diabetic : Some studies indicate potential anti-diabetic effects.
- Anti-inflammatory : Certain derivatives have shown promise in reducing inflammation markers.
- Antioxidant : The antioxidant capacity has been evaluated using various assays .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Significant growth inhibition in cancer cell lines |
| Enzyme Inhibition | Dual inhibition of CDK2 and TRKA |
| Anti-diabetic | Potential effects on glucose metabolism |
| Anti-inflammatory | Reduction in inflammatory markers |
| Antioxidant | Enhanced antioxidant capacity |
Case Studies
In a notable case study involving the evaluation of pyrazolo[1,5-a]pyrimidine derivatives:
Q & A
Q. What are the standard synthetic routes for 7-Amino-5-phenyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile?
The compound is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example, refluxing 5-aminopyrazole with enaminones in polar solvents like pyridine or ethanol yields the pyrazolo[1,5-a]pyrimidine core. Reaction conditions (e.g., solvent, temperature, time) significantly influence product regioselectivity and yield. Hydrazine hydrate reactions with enamines can also produce cyanopyrazoles or aminopyrazoles, depending on conditions .
Q. How is structural characterization performed using spectroscopic techniques?
- IR spectroscopy : Identifies functional groups (e.g., nitrile stretches near 2200 cm⁻¹, amino N-H stretches).
- NMR (¹H and ¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon types (e.g., nitrile carbons at δ 110–120 ppm).
- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks matching calculated values). Cross-referencing with literature data ensures structural accuracy .
Q. What safety precautions are recommended for laboratory handling?
- Wear protective gear (gloves, goggles, lab coats) to avoid skin/eye contact.
- Use fume hoods for reactions releasing toxic gases (e.g., HCl during acidification).
- Dispose of waste via certified biohazard services to prevent environmental contamination .
Advanced Research Questions
Q. How do computational methods predict bioavailability and toxicity?
In silico tools (e.g., SwissADME, ProTox-II) analyze:
- Lipophilicity (LogP) : Critical for membrane permeability.
- Pharmacokinetic parameters : Absorption, metabolism (CYP450 interactions).
- Toxicity endpoints : Hepatotoxicity, mutagenicity. Molecular docking predicts binding affinities to target proteins (e.g., kinases, enzymes), guiding lead optimization .
Q. What strategies enhance biological activity through structural modifications?
- Substituent introduction : Electron-withdrawing groups (e.g., Cl, CN) at positions 3 and 6 improve metabolic stability.
- Heteroaryl coupling : Furan or thiophene moieties at position 7 enhance π-π stacking with protein targets.
- Carboxamide derivatives : Improve solubility and binding specificity via hydrogen bonding .
Q. How are reaction conditions optimized for high-yield synthesis?
Q. What challenges arise in regioselective substitution, and how are they addressed?
Competing reactions (e.g., azo vs. amino group formation) are mitigated by:
- Stoichiometric adjustments : Excess enaminone drives desired cyclization.
- Catalytic additives : Triethylamine enhances nucleophilicity of intermediates.
- Protecting groups : Boc protection prevents unwanted side reactions .
Methodological Insights
Q. How is the compound evaluated as a pharmacophore in drug discovery?
- In vitro assays : Enzyme inhibition (e.g., kinase assays using ADP-Glo™).
- Cell-based studies : Antiproliferative activity (IC₅₀) in cancer cell lines.
- Selectivity profiling : Off-target screening to minimize toxicity .
Q. What analytical techniques resolve contradictions in spectral data?
- 2D NMR (COSY, HSQC) : Resolves overlapping proton signals.
- X-ray crystallography : Validates crystal structure (e.g., monoclinic system with β = 95.9° observed in related compounds).
- Elemental analysis : Confirms C/H/N ratios (e.g., C: 62.77%, N: 24.40% for derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
